

An In-depth Technical Guide to 1,1-Dimethylcyclopentane

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Compound of Interest

Compound Name: 1,1-Dimethylcyclopentane

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,1-dimethylcyclopentane**, a saturated monocyclic hydrocarbon. It covers its physicochemical properties, spectroscopic data, synthesis protocols, and potential applications, with a particular focus on its relevance in chemical research and as a structural motif in medicinal chemistry. This document aims to be a valuable resource for professionals in organic synthesis, materials science, and drug discovery by consolidating key data and experimental procedures.

Introduction

1,1-Dimethylcyclopentane (CAS No. 1638-26-2) is a colorless, flammable liquid with the molecular formula C_7H_{14} .^[1] As a gem-disubstituted cycloalkane, its structure presents unique steric and conformational properties that influence its reactivity and physical characteristics. While not as extensively studied as other cyclopentane derivatives, **1,1-dimethylcyclopentane** serves as an interesting model compound for conformational analysis and reaction mechanism studies. Furthermore, the cyclopentane scaffold is a prevalent structural motif in a wide array of biologically active natural products and synthetic drugs, making its derivatives, including **1,1-dimethylcyclopentane**, of interest to the medicinal chemistry community.^[2]

Physicochemical and Thermodynamic Properties

A summary of the key physicochemical and thermodynamic properties of **1,1-dimethylcyclopentane** is presented in Table 1. This data is crucial for its application in synthesis, as a solvent, and for computational modeling.

Table 1: Physicochemical and Thermodynamic Properties of **1,1-Dimethylcyclopentane**

Property	Value	Reference
Molecular Formula	C ₇ H ₁₄	[1]
Molecular Weight	98.19 g/mol	
CAS Number	1638-26-2	
IUPAC Name	1,1-dimethylcyclopentane	
Synonyms	gem-Dimethylcyclopentane	[1]
Appearance	Colorless liquid	
Boiling Point	87.8 °C (361 K)	[3]
Melting Point	-70 °C	
Density	0.755 g/cm ³ at 20 °C	
Refractive Index	1.414 at 20 °C	
Vapor Pressure	76.2 mmHg at 25 °C	
Enthalpy of Formation (liquid, 298.15 K)	-189.5 ± 0.9 kJ/mol	
Enthalpy of Combustion (liquid, 298.15 K)	-4658.9 ± 0.8 kJ/mol	
Standard Entropy (liquid, 298.15 K)	260.2 J/(mol·K)	

Spectroscopic Data

The spectroscopic data for **1,1-dimethylcyclopentane** are essential for its identification and characterization.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **1,1-dimethylcyclopentane** are relatively simple due to its high symmetry.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **1,1-Dimethylcyclopentane**

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
¹ H	~1.45	m	4H	-CH ₂ - (C3, C4)
¹ H	~1.35	m	4H	-CH ₂ - (C2, C5)
¹ H	~0.85	s	6H	-CH ₃
¹³ C	~41.5	C2, C5		
¹³ C	~38.0	C1		
¹³ C	~24.5	C3, C4		
¹³ C	~24.0	-CH ₃		

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum of **1,1-dimethylcyclopentane** is characterized by the presence of C-H stretching and bending vibrations typical of alkanes.

Table 3: Key Infrared Absorption Bands for **1,1-Dimethylcyclopentane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2850	Strong	C-H stretching (alkane)
1465	Medium	CH ₂ bending (scissoring)
1380, 1365	Medium	C-H bending (gem-dimethyl)
~1200	Weak	C-C skeletal vibrations

Mass Spectrometry (MS)

The mass spectrum of **1,1-dimethylcyclopentane** shows a molecular ion peak and characteristic fragmentation patterns.

Table 4: Major Fragments in the Mass Spectrum of **1,1-Dimethylcyclopentane**

m/z	Relative Intensity	Proposed Fragment
98	Moderate	[C ₇ H ₁₄] ⁺ (Molecular Ion)
83	High	[C ₆ H ₁₁] ⁺ (Loss of CH ₃)
69	Moderate	[C ₅ H ₉] ⁺
55	High	[C ₄ H ₇] ⁺
41	Very High	[C ₃ H ₅] ⁺ (Base Peak)

Synthesis of 1,1-Dimethylcyclopentane

A common and effective method for the synthesis of **1,1-dimethylcyclopentane** involves the reaction of a Grignard reagent with a cyclic ketone followed by reduction.

Experimental Protocol: Synthesis from Cyclopentanone

This two-step synthesis starts with the Grignard reaction of cyclopentanone with methylmagnesium bromide to form 1-methylcyclopentanol, which is then dehydrated and subsequently hydrogenated. A more direct, albeit potentially lower-yielding, alternative involves

a modification of the Wolff-Kishner or Clemmensen reduction on a precursor ketone. A plausible synthetic route is outlined below.

Step 1: Synthesis of 1,1-Dimethylcyclopentan-1-ol

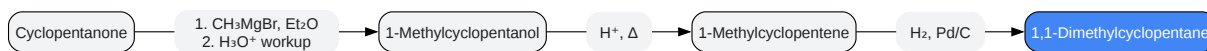
- **Reaction Setup:** A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl_2), and a dropping funnel is flushed with dry nitrogen.
- **Grignard Reagent:** In the dropping funnel, a solution of cyclopentanone (0.1 mol, 8.41 g) in 50 mL of anhydrous diethyl ether is prepared.
- **Reaction:** To the flask, 40 mL of a 3.0 M solution of methylmagnesium bromide in diethyl ether (0.12 mol) is added. The cyclopentanone solution is then added dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.
- **Work-up:** After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then carefully poured into a beaker containing 100 g of crushed ice and 50 mL of saturated aqueous ammonium chloride solution. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-methylcyclopentanol.

Step 2: Dehydration of 1-Methylcyclopentanol and Hydrogenation

- **Dehydration:** The crude 1-methylcyclopentanol is placed in a distillation apparatus with a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid). The mixture is heated to distill the resulting alkene (primarily 1-methylcyclopentene).
- **Hydrogenation:** The collected alkene is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere (balloon or Parr shaker) until the uptake of hydrogen ceases.

- Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The resulting liquid is purified by fractional distillation to afford **1,1-dimethylcyclopentane**.

Synthetic Pathway Diagram



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Caption: Synthesis of **1,1-Dimethylcyclopentane** from Cyclopentanone.

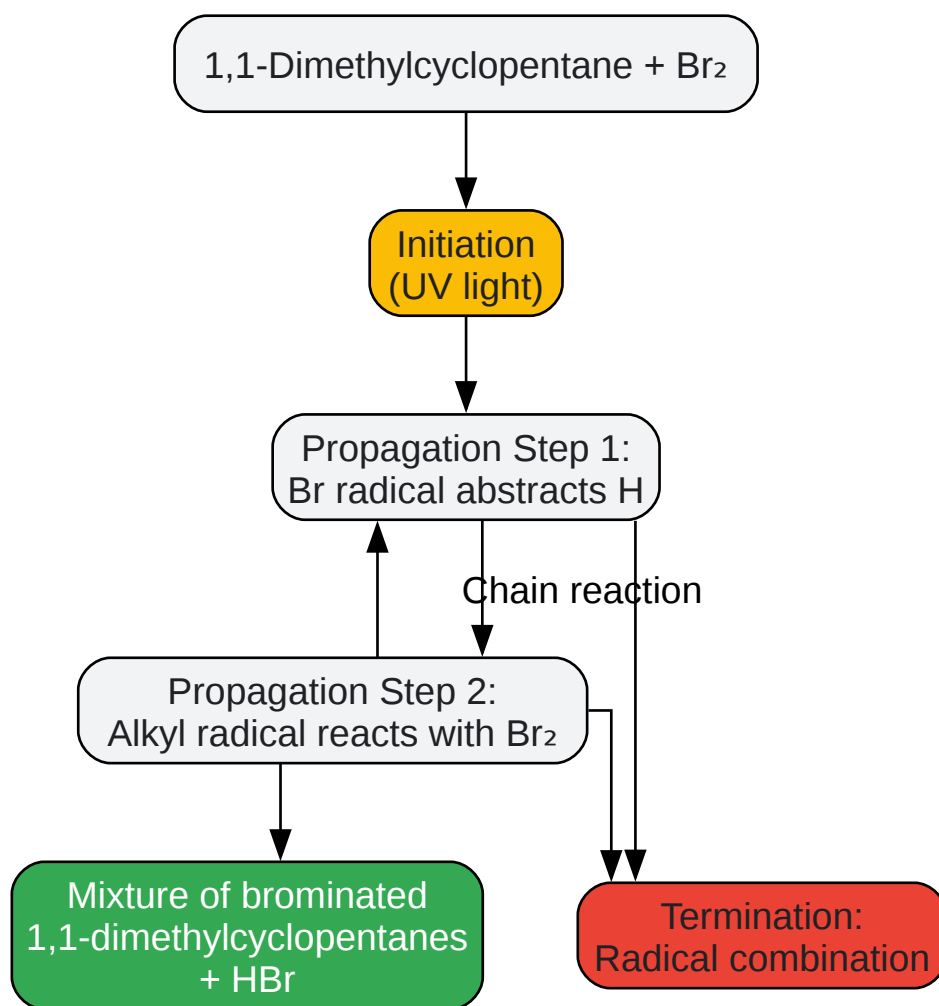
Chemical Reactions

As a saturated cycloalkane, **1,1-dimethylcyclopentane** is relatively unreactive under normal conditions. Its reactions typically require harsh conditions, such as high temperatures or the presence of strong reagents, and often involve free-radical mechanisms.

Halogenation

Like other alkanes, **1,1-dimethylcyclopentane** can undergo free-radical halogenation in the presence of UV light. This reaction is generally not selective and will produce a mixture of mono- and poly-halogenated products.

Experimental Workflow: Free-Radical Bromination



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